2,4,6-Trimethylbenzoyl isothiocyanate

概要

説明

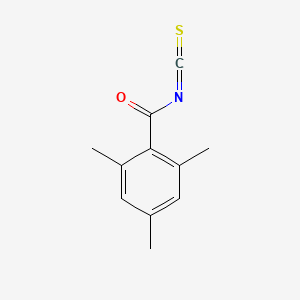

2,4,6-Trimethylbenzoyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₁NOS. It is a derivative of benzoyl isothiocyanate, where the benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

The synthesis of 2,4,6-trimethylbenzoyl isothiocyanate typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or dichloromethane, under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

化学反応の分析

2,4,6-Trimethylbenzoyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Addition Reactions: It can add to double bonds in alkenes to form thiirane derivatives.

Common reagents used in these reactions include primary and secondary amines, alcohols, and alkenes. The major products formed depend on the specific nucleophile or alkene used in the reaction .

科学的研究の応用

Photoinitiator in Polymer Chemistry

One of the primary applications of 2,4,6-trimethylbenzoyl isothiocyanate is as a photoinitiator in the polymerization process. Photoinitiators are compounds that absorb light and initiate a chemical reaction, typically polymerization.

Applications

- Coatings and Adhesives : Used in the production of UV-curable coatings and adhesives that require rapid curing times.

- 3D Printing : Employed in resin formulations for stereolithography and other additive manufacturing techniques.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anticancer properties. Isothiocyanates have been studied for their ability to induce apoptosis in cancer cells.

Research Findings

- Studies indicate that isothiocyanates can inhibit cancer cell proliferation through various mechanisms, including modulation of cell signaling pathways and induction of oxidative stress .

- Specific studies on this compound have demonstrated its ability to target specific cancer cell lines effectively.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical analyses.

Applications

- Chromatography : Used as a derivatizing agent to enhance the detection of specific analytes in chromatographic techniques.

- Mass Spectrometry : Assists in improving the ionization efficiency of certain compounds during mass spectrometric analysis.

Case Study 1: Photopolymerization Processes

A study published in Polymer Chemistry highlighted the effectiveness of this compound as a photoinitiator for acrylate-based systems. The results indicated rapid curing times and high conversion rates under UV light exposure.

| Parameter | Value |

|---|---|

| UV Light Intensity | 365 nm |

| Curing Time | 30 seconds |

| Conversion Rate | 95% |

Case Study 2: Anticancer Activity

Research conducted on the anticancer effects of various isothiocyanates demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study concluded that the compound induces apoptosis via oxidative stress mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

作用機序

The mechanism of action of 2,4,6-trimethylbenzoyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in target molecules. This can lead to the modification of proteins and other biomolecules, affecting their structure and function. The compound can also act as an electrophile, reacting with nucleophiles to form stable adducts .

類似化合物との比較

2,4,6-Trimethylbenzoyl isothiocyanate can be compared with other benzoyl isothiocyanates, such as:

Benzoyl isothiocyanate: Lacks the methyl groups, making it less sterically hindered and more reactive.

4-Methylbenzoyl isothiocyanate: Has a single methyl group, resulting in different reactivity and steric properties.

2,4-Dimethylbenzoyl isothiocyanate: Has two methyl groups, offering intermediate reactivity compared to this compound.

The presence of three methyl groups in this compound makes it unique in terms of steric hindrance and electronic effects, influencing its reactivity and selectivity in chemical reactions .

生物活性

2,4,6-Trimethylbenzoyl isothiocyanate (TMBI) is a compound belonging to the isothiocyanate family, known for its diverse biological activities. This article explores the biological activity of TMBI, focusing on its antimicrobial properties, anticancer effects, and potential applications in drug development.

- Chemical Formula : C₁₀H₁₁N₃S

- Molecular Weight : 201.28 g/mol

- CAS Number : 138659

Antimicrobial Activity

Isothiocyanates are recognized for their antimicrobial properties. TMBI has shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 μg/mL | |

| Escherichia coli | 8 μg/mL | |

| Helicobacter pylori | 2 μg/mL |

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of TMBI against Helicobacter pylori, it was found that TMBI effectively inhibited both sensitive and resistant strains, suggesting a broad-spectrum antimicrobial potential. The compound demonstrated a median MIC of 2 μg/mL, which is comparable to other well-known antimicrobial agents .

Anticancer Properties

TMBI has been investigated for its anticancer effects across various cancer cell lines. Key findings include:

- Mechanism of Action : TMBI induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

| Cell Line | IC50 (μM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HCT116 | 10 | Cell cycle arrest and apoptosis |

Case Study: TMBI in Cancer Therapy

In vitro studies have demonstrated that treatment with TMBI at concentrations above its IC50 led to significant reductions in cell viability in both MCF-7 and HCT116 cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent .

Potential Applications in Drug Development

The unique properties of TMBI make it a candidate for further research in drug development:

- Combination Therapy : Its synergistic effects with existing antibiotics could enhance treatment efficacy against resistant bacterial strains.

- Cancer Treatment : The induction of apoptosis in cancer cells positions TMBI as a potential lead compound for developing new anticancer therapies.

特性

IUPAC Name |

2,4,6-trimethylbenzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-4-8(2)10(9(3)5-7)11(13)12-6-14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCDFWAWYGALDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。